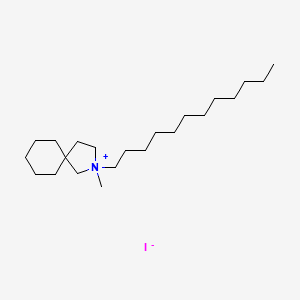
2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane iodide is a quaternary ammonium compound with the molecular formula C22H44IN. It is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane iodide typically involves the quaternization of 2-dodecyl-2-methyl-2-azoniaspiro(4.5)decane with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The iodide ion can be substituted with other anions such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of corresponding halide salts.
Scientific Research Applications
2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane iodide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell membrane studies due to its ability to interact with lipid bilayers.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in formulations of detergents and cleaning agents.
Mechanism of Action
The mechanism of action of 2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane iodide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Dodecyl-2-methyl-2-azoniaspiro(4.4)decane iodide
- 2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane chloride
- 2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane bromide
Uniqueness
2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane iodide is unique due to its specific structural configuration, which imparts distinct surfactant properties. Its iodide form is particularly effective in antimicrobial applications compared to its chloride and bromide counterparts.
Properties
CAS No. |
798-02-7 |
|---|---|
Molecular Formula |
C22H44IN |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-dodecyl-2-methyl-2-azoniaspiro[4.5]decane;iodide |
InChI |
InChI=1S/C22H44N.HI/c1-3-4-5-6-7-8-9-10-11-15-19-23(2)20-18-22(21-23)16-13-12-14-17-22;/h3-21H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
YPMVIYLNABOTPA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1(CCC2(C1)CCCCC2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


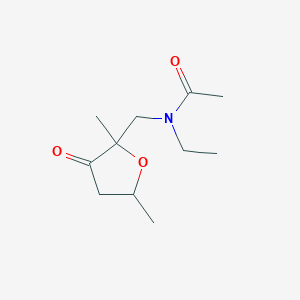
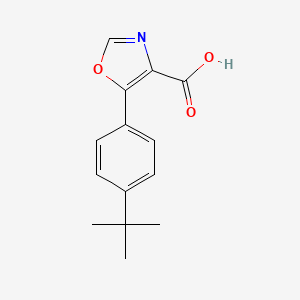
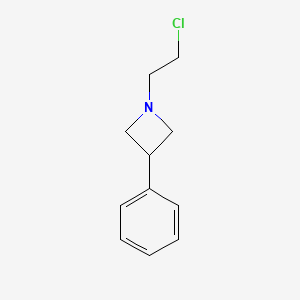
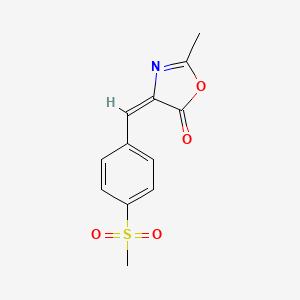

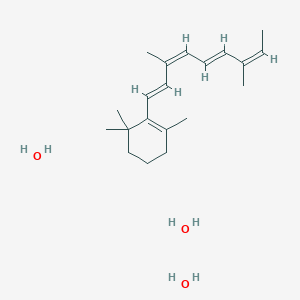

![3-[(5Z)-2,7,18-tris(2-amino-2-oxoethyl)-8,13-bis(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B13776376.png)
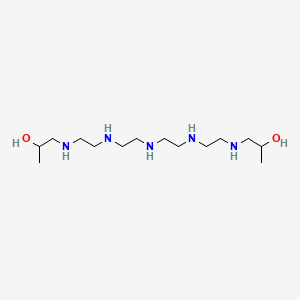
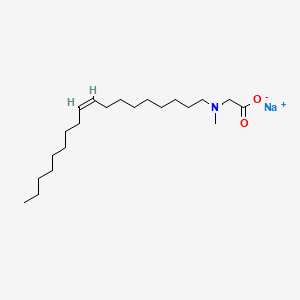

![Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium](/img/structure/B13776404.png)
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-](/img/structure/B13776409.png)
![4-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid](/img/structure/B13776411.png)
